molecular formula C14H12N2OS B161913 Benzothiazol-2-yl-(2-methoxy-phenyl)-amine CAS No. 1843-22-7

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine

Cat. No.: B161913
CAS No.: 1843-22-7
M. Wt: 256.32 g/mol
InChI Key: OAXDBPDAUUFQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of inhibitor E18 involves synthetic routes that include the reaction of 2-methoxyaniline with 2-chlorobenzothiazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of inhibitor E18. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Inhibitor E18 undergoes various chemical reactions, including:

    Oxidation: Inhibitor E18 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Inhibitor E18 can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Inhibitor E18 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of amino acid transporters and to develop new synthetic methodologies.

    Biology: Inhibitor E18 is employed in research to understand the role of amino acid transporters in cellular processes and to investigate their potential as therapeutic targets.

    Medicine: The compound is explored for its potential in treating conditions related to amino acid transporter dysfunction, such as Hartnup disorder.

    Industry: Inhibitor E18 is used in the development of new materials and as a reference compound in quality control processes.

Comparison with Similar Compounds

Inhibitor E18 is unique compared to other similar compounds due to its specific inhibition of the B0AT1 transporter. Similar compounds include:

    Inhibitor A: Targets a different amino acid transporter and has a distinct chemical structure.

    Inhibitor B: Inhibits multiple transporters but with lower specificity compared to inhibitor E18.

    Inhibitor C: Has a similar structure but different functional groups, leading to variations in its inhibitory activity and selectivity.

Inhibitor E18 stands out due to its high specificity and potency in inhibiting the B0AT1 transporter, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXDBPDAUUFQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284029
Record name Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-22-7
Record name NSC34958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.